1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride
Overview
Description
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2-fluorophenyl group and an amine group. The hydrochloride salt form enhances its stability and solubility in water .
Preparation Methods
The synthesis of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:
Cyclopropanation: The starting material, 2-fluorophenylacetonitrile, undergoes cyclopropanation using a suitable reagent like diazomethane or a similar carbene source.
Reduction: The nitrile group is then reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the fluorophenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, enhancing its activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)cyclopropan-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride: Contains a bromine atom, which can influence its chemical properties and interactions.
1-(2-Methylphenyl)cyclopropan-1-amine hydrochloride: The methyl group can alter its steric and electronic properties, leading to different reactivity and applications.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of the substituent on the phenyl ring in determining the compound’s behavior.
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJYBMLORZDBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215107-57-5 | |
Record name | Cyclopropanamine, 1-(2-fluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215107-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-fluorophenyl)cyclopropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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